Pyrimidinone carboxylates represent a privileged scaffold in medicinal chemistry due to their dual hydrogen-bonding capacity (donor and acceptor), planarity, and structural mimicry of endogenous purine/pyrimidine bases. These six-membered heterocyclic systems exhibit remarkable versatility in drug design, serving as core components in therapeutics targeting inflammation, cancer, and infectious diseases [8]. The 6-oxo-1,6-dihydropyrimidine-4-carboxylate substructure specifically enables interactions with diverse biological targets through:
Market-approved drugs containing pyrimidinone derivatives validate their therapeutic significance, including pirfenidone (anti-fibrotic), ciclopirox (antifungal), and tazemetostat (anticancer) [8]. The esterification of the C4-carboxylate, particularly with butyl chains, introduces strategic advantages in drug metabolism and permeability optimization.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4